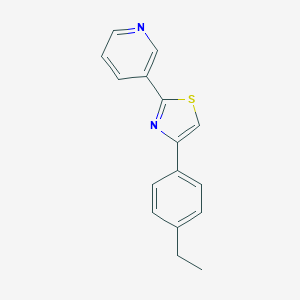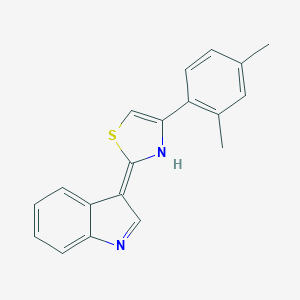methanone](/img/structure/B289540.png)
[5-Benzoyl-3-(2,4,6-trimethoxyphenyl)isoxazol-4-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Benzoyl-3-(2,4,6-trimethoxyphenyl)isoxazol-4-yl](phenyl)methanone, also known as BTM, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
[5-Benzoyl-3-(2,4,6-trimethoxyphenyl)isoxazol-4-yl](phenyl)methanone inhibits the activity of COX-2 by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins. This results in a decrease in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that [5-Benzoyl-3-(2,4,6-trimethoxyphenyl)isoxazol-4-yl](phenyl)methanone can reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit their migration and invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[5-Benzoyl-3-(2,4,6-trimethoxyphenyl)isoxazol-4-yl](phenyl)methanone has several advantages for lab experiments, including its high selectivity and sensitivity for metal ion detection, and its ability to inhibit COX-2 activity without affecting COX-1. However, its solubility in aqueous solutions is limited, and its stability under physiological conditions needs to be further investigated.
Direcciones Futuras
Future research on [5-Benzoyl-3-(2,4,6-trimethoxyphenyl)isoxazol-4-yl](phenyl)methanone could focus on its potential applications in imaging and sensing of metal ions in living cells and tissues. It could also be further studied for its anti-inflammatory and anti-cancer properties, including its effects on tumor angiogenesis and metastasis. Additionally, modifications to the structure of [5-Benzoyl-3-(2,4,6-trimethoxyphenyl)isoxazol-4-yl](phenyl)methanone could be explored to improve its solubility and stability under physiological conditions.
Métodos De Síntesis
[5-Benzoyl-3-(2,4,6-trimethoxyphenyl)isoxazol-4-yl](phenyl)methanone can be synthesized through a multistep process involving the condensation of 2,4,6-trimethoxybenzaldehyde with 5-aminooxazole, followed by the reaction with benzoyl chloride. The final product is obtained after purification and recrystallization.
Aplicaciones Científicas De Investigación
[5-Benzoyl-3-(2,4,6-trimethoxyphenyl)isoxazol-4-yl](phenyl)methanone has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. It has also been investigated for its anti-inflammatory and anti-cancer properties. [5-Benzoyl-3-(2,4,6-trimethoxyphenyl)isoxazol-4-yl](phenyl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.
Propiedades
Fórmula molecular |
C26H21NO6 |
|---|---|
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
[5-benzoyl-3-(2,4,6-trimethoxyphenyl)-1,2-oxazol-4-yl]-phenylmethanone |
InChI |
InChI=1S/C26H21NO6/c1-30-18-14-19(31-2)21(20(15-18)32-3)23-22(24(28)16-10-6-4-7-11-16)26(33-27-23)25(29)17-12-8-5-9-13-17/h4-15H,1-3H3 |
Clave InChI |
ICVKRPVMCSBPBW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)C2=NOC(=C2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)OC |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C2=NOC(=C2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine](/img/structure/B289457.png)
![3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B289461.png)
![N-[5-[(4-methoxyanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(4-methoxyphenyl)amine](/img/structure/B289463.png)
![N-[5-[(2-chloroanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(2-chlorophenyl)amine](/img/structure/B289464.png)
![4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline](/img/structure/B289465.png)
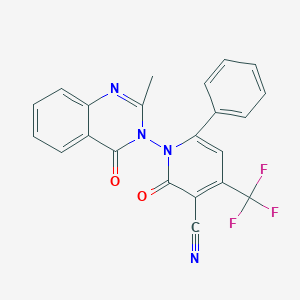
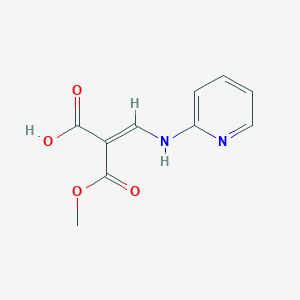
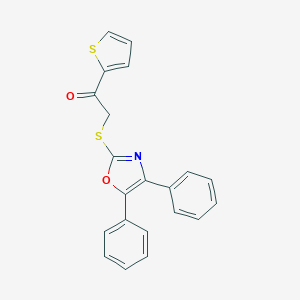
![1-(4-Methylphenyl)-2-[(4-methyl-2-quinolinyl)sulfanyl]ethanone](/img/structure/B289474.png)
![N-benzyl-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B289475.png)
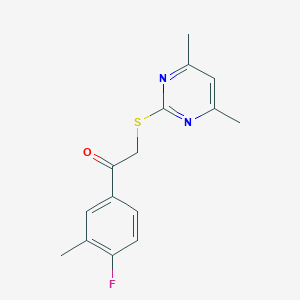
![N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B289478.png)
